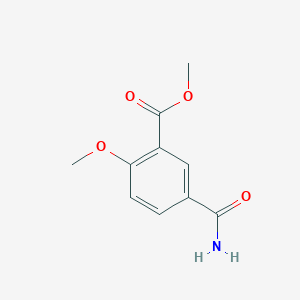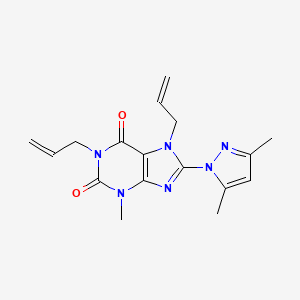
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a purine dione structure, which is a type of heterocyclic compound consisting of a purine core (a six-membered and a five-membered nitrogen-containing ring fused together) with two carbonyl groups .Applications De Recherche Scientifique
Antimicrobial Activity
The core structure of the compound resembles that of imidazole, which is known for its antimicrobial properties. Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial and antifungal effects . Therefore, this compound could potentially be synthesized and tested for its efficacy against various microbial strains, contributing to the development of new antimicrobial agents.
Anti-inflammatory Properties
Compounds containing the imidazole ring have also been associated with anti-inflammatory properties . This suggests that our compound of interest could be explored as a potential anti-inflammatory agent, possibly offering a new therapeutic approach for treating conditions characterized by inflammation.
Antitumor Applications
The structural complexity of this compound hints at the possibility of antitumor activity. Imidazole derivatives are known to possess antitumor properties , and thus, this compound could be a candidate for cancer research, particularly in the synthesis of new chemotherapeutic agents.
Antidiabetic Potential
Imidazole-containing compounds have shown promise in antidiabetic drug development . By acting on specific biological targets involved in glucose metabolism, this compound could be investigated for its potential role in managing diabetes.
Antiviral Uses
Given the antiviral properties of some imidazole derivatives , this compound could be valuable in virology research. It might serve as a lead compound for the synthesis of new drugs aimed at combating viral infections.
Antioxidant Effects
The presence of an imidazole ring in the molecular structure suggests that the compound might exhibit antioxidant properties . This could be significant in the context of oxidative stress-related diseases, where the compound could be used to neutralize free radicals.
Anti-amoebic Activity
Imidazole derivatives have been reported to have anti-amoebic effects . Research into this compound could extend into parasitology, where it might be used to treat amoebic infections.
Antihelmintic Applications
Lastly, the compound could be explored for its antihelmintic properties, as other imidazole derivatives have been used to treat helminth infections . This would be particularly useful in developing treatments for parasitic worm infestations.
Mécanisme D'action
Propriétés
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1,7-bis(prop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-6-8-21-13-14(18-16(21)23-12(4)10-11(3)19-23)20(5)17(25)22(9-7-2)15(13)24/h6-7,10H,1-2,8-9H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDZRGSWRKIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1,7-bis(prop-2-enyl)purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

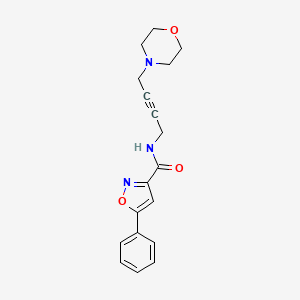
![N-[4-(aminocarbonyl)phenyl]-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2932235.png)
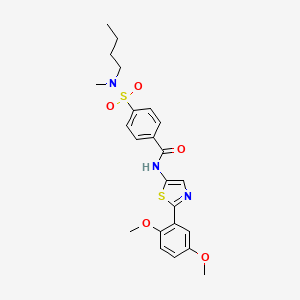

![3-butyl-8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932240.png)
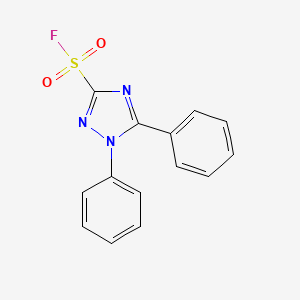
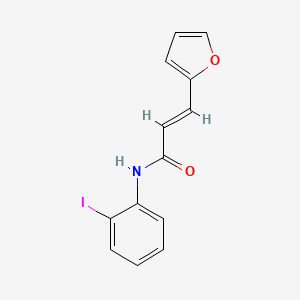
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2932243.png)
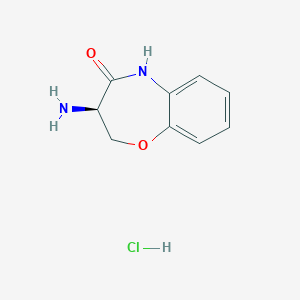
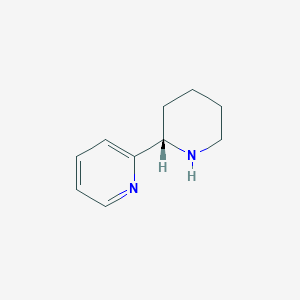
![N-[(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2932247.png)


